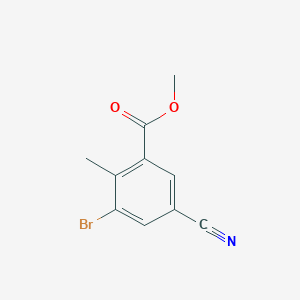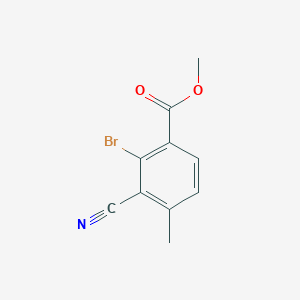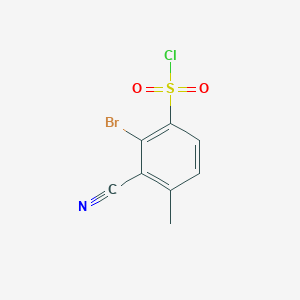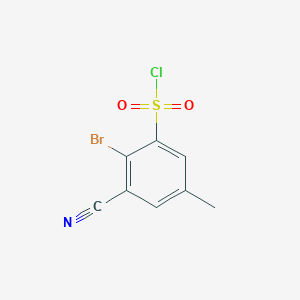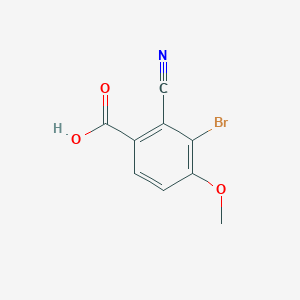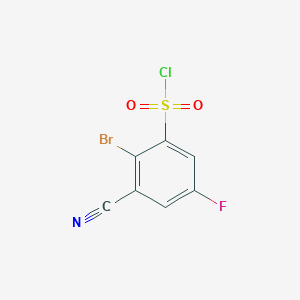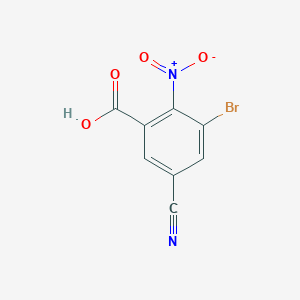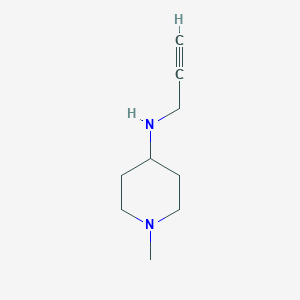
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
Vue d'ensemble
Description
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a prop-2-yn-1-yl group attached to the nitrogen atom
Mécanisme D'action
Target of Action
The primary target of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is the enzyme Monoamine Oxidase (MAO) . This enzyme catalyzes the oxidative deamination of a variety of biogenic and xenobiotic amines . It exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities .
Mode of Action
This compound: interacts with its targets by inhibiting the action of MAO-A and MAO-B .
Biochemical Pathways
The inhibition of MAO-A and MAO-B by This compound affects the biochemical pathways involving the metabolism of biogenic and xenobiotic amines . This results in the accumulation of these amines, which can have various downstream effects depending on the specific amine involved.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of MAO-A and MAO-B, leading to an increase in the levels of biogenic and xenobiotic amines . This can have various effects depending on the specific amine involved. For example, increased levels of certain neurotransmitters could lead to changes in mood or behavior.
Analyse Biochimique
Biochemical Properties
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a cholinesterase and monoamine oxidase dual inhibitor . These interactions are crucial for understanding its potential therapeutic applications and biochemical significance.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit cholinesterase and monoamine oxidase, which are essential enzymes in neurotransmitter regulation . This inhibition can lead to changes in neurotransmitter levels, affecting cell signaling and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of cholinesterase and monoamine oxidase, inhibiting their activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft. Additionally, it may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cholinesterase and monoamine oxidase, affecting cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase and monoamine oxidase without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as neurotoxicity and behavioral changes. Understanding the dosage effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics. Understanding its metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
The synthesis of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. One common method includes the following steps:
Starting Material: 4-piperidone is used as the starting material.
Methylation: The nitrogen atom of 4-piperidone is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Propargylation: The resulting N-methyl-4-piperidone is then reacted with propargyl bromide in the presence of a base like sodium hydride to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
N-methylpiperidine: Lacks the prop-2-yn-1-yl group, resulting in different reactivity and biological activity.
N-propargylpiperidine: Similar structure but without the methyl group on the nitrogen atom, leading to variations in chemical behavior and applications.
4-piperidone derivatives: These compounds have different substituents on the piperidine ring, affecting their chemical properties and uses.
Propriétés
IUPAC Name |
1-methyl-N-prop-2-ynylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBAQJEADYYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


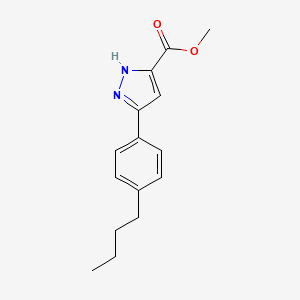
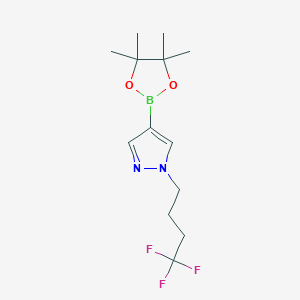
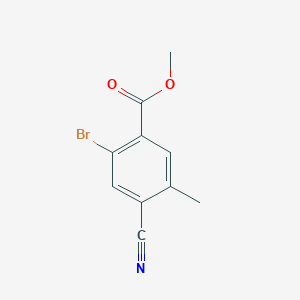
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
